molecular formula C8H5Br2ClO3 B1604440 Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate CAS No. 941294-24-2

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate

Cat. No.: B1604440
CAS No.: 941294-24-2
M. Wt: 344.38 g/mol
InChI Key: GZRLWDKMFBMBDE-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H5Br2ClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a complex compound with potential applications in proteomics research

Biochemical Pathways

A study mentioned the catabolism of a similar compound, 3,5-Dibromo-4-Hydroxybenzoate, via a new oxidative decarboxylation pathway . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets. For instance, this compound is used to produce another compound at a temperature of 90-100°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate typically involves the esterification of 3,5-dibromo-4-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is used in various fields of scientific research:

Comparison with Similar Compounds

Comparison: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRLWDKMFBMBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1O)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650028
Record name Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-24-2
Record name Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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